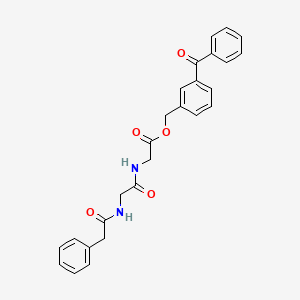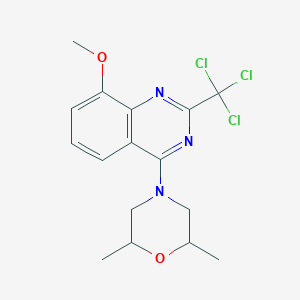
3-benzoylbenzyl N-(phenylacetyl)glycylglycinate
Vue d'ensemble
Description
3-benzoylbenzyl N-(phenylacetyl)glycylglycinate, also known as BBG-01, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of glycine, an amino acid that plays a crucial role in many physiological processes. BBG-01 has been synthesized using a variety of methods, and its mechanism of action is still being studied. In
Applications De Recherche Scientifique
3-benzoylbenzyl N-(phenylacetyl)glycylglycinate has shown potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and to inhibit the activity of certain ion channels in the brain. 3-benzoylbenzyl N-(phenylacetyl)glycylglycinate has also been studied for its potential use in treating spinal cord injuries and neuropathic pain. In addition, 3-benzoylbenzyl N-(phenylacetyl)glycylglycinate has been shown to have anti-inflammatory effects and may have applications in treating inflammatory diseases.
Mécanisme D'action
The mechanism of action of 3-benzoylbenzyl N-(phenylacetyl)glycylglycinate is still being studied. It has been shown to inhibit the activity of certain ion channels, including TRPA1 and P2X7, which are involved in pain and inflammation. 3-benzoylbenzyl N-(phenylacetyl)glycylglycinate may also have antioxidant properties and may protect against oxidative stress. Further research is needed to fully understand the mechanism of action of 3-benzoylbenzyl N-(phenylacetyl)glycylglycinate.
Biochemical and Physiological Effects:
3-benzoylbenzyl N-(phenylacetyl)glycylglycinate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain ion channels, which can lead to reduced pain and inflammation. 3-benzoylbenzyl N-(phenylacetyl)glycylglycinate has also been shown to have neuroprotective effects and may protect against oxidative stress. In addition, 3-benzoylbenzyl N-(phenylacetyl)glycylglycinate has been shown to have anti-inflammatory effects and may have applications in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-benzoylbenzyl N-(phenylacetyl)glycylglycinate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 3-benzoylbenzyl N-(phenylacetyl)glycylglycinate is also stable and can be stored for long periods of time. However, there are also limitations to using 3-benzoylbenzyl N-(phenylacetyl)glycylglycinate in lab experiments. It is a relatively new compound, and its mechanism of action is still being studied. Further research is needed to fully understand its effects and potential applications.
Orientations Futures
There are several potential future directions for research on 3-benzoylbenzyl N-(phenylacetyl)glycylglycinate. One area of interest is its potential use in treating neuropathic pain and other types of chronic pain. 3-benzoylbenzyl N-(phenylacetyl)glycylglycinate may also have applications in treating inflammatory diseases, such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of 3-benzoylbenzyl N-(phenylacetyl)glycylglycinate and its potential applications in scientific research.
Propriétés
IUPAC Name |
(3-benzoylphenyl)methyl 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c29-23(15-19-8-3-1-4-9-19)27-16-24(30)28-17-25(31)33-18-20-10-7-13-22(14-20)26(32)21-11-5-2-6-12-21/h1-14H,15-18H2,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOIHPILTISOPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NCC(=O)OCC2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(methylthio)-9-(2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4170570.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-2,5-dimethoxy-N-methylbenzenesulfonamide](/img/structure/B4170577.png)
![3-hydroxy-1-isopropyl-4-(4-methylphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4170578.png)
![N-[4-({[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4170580.png)
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B4170586.png)

![ethyl 4-[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4170604.png)
![methyl 4-{[(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonothioyl]amino}benzoate](/img/structure/B4170612.png)
![N-allyl-2-[(N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzamide](/img/structure/B4170619.png)


![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B4170644.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4170660.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4170681.png)